N-(2,6-diethylphenyl)-2-phenoxybenzamide
Description
N-(2,6-Diethylphenyl)-2-phenoxybenzamide is a benzamide derivative characterized by a 2,6-diethylphenyl group attached to the amide nitrogen and a phenoxy substituent at the ortho position of the benzamide core.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-3-17-11-10-12-18(4-2)22(17)24-23(25)20-15-8-9-16-21(20)26-19-13-6-5-7-14-19/h5-16H,3-4H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBHICJDOSAVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-phenoxybenzamide typically involves the reaction of 2,6-diethylaniline with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or phenoxy rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides or phenoxy derivatives.
Scientific Research Applications
N-(2,6-diethylphenyl)-2-phenoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their substituents, and applications:
Functional Group Impact on Activity
- Phenoxy vs.
- Amino vs. Alkyl Substituents: The amino group in 3-amino-N-(2,6-diethylphenyl)benzamide introduces hydrogen-bonding capability, which is absent in the target compound. This difference could influence receptor binding affinities in medicinal applications .
- Methoxy vs. Ethyl Groups : Alachlor’s methoxymethyl group increases hydrophilicity relative to the ethyl groups in the target compound, affecting environmental persistence and mobility in soil .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(2,6-diethylphenyl)-2-phenoxybenzamide?
- Methodological Answer : Synthesis typically involves coupling 2-phenoxybenzoic acid derivatives with 2,6-diethylaniline. Key steps include halogenation (e.g., using thionyl chloride for acid activation) and amide bond formation under controlled pH (neutral to slightly basic) and temperature (60–80°C) to minimize side reactions. Solvents like dichloromethane or tetrahydrofuran are often employed, with catalytic bases (e.g., triethylamine) to enhance reactivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product integrity.
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : For purity assessment (≥95% recommended for biological assays).
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., diethyl groups at 2,6-positions on the phenyl ring and phenoxy linkage) .
- Mass Spectrometry (ESI-TOF) : Confirm molecular weight (e.g., [M+H] peak at m/z 348.18).
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (amide derivatives may cause irritation).
- Ventilation : Use fume hoods due to potential dust inhalation risks.
- Waste Disposal : Segregate organic waste and consult institutional guidelines for halogenated compound disposal .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular geometries?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive. For example, monoclinic crystal systems (space group Pc) with lattice parameters (a = ~16.4 Å, b = ~8.3 Å) and β angles (~98.2°) have been used for related benzamides. Refinement software (e.g., SHELX) resolves bond length/angle inconsistencies . Compare experimental data with computational models (DFT) to validate electronic configurations.
Q. What strategies optimize in vitro biological activity evaluation for this compound?
- Methodological Answer :
- Assay Design : Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorescence-based assays.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing diethyl groups with methyl or halogens) to assess potency trends .
- Control Experiments : Include reference inhibitors (e.g., indomethacin) and cytotoxicity assays (MTT on HEK-293 cells) to rule off-target effects.
Q. How do solvent polarity and pH affect the compound’s stability in solution?
- Methodological Answer :
- Stability Studies : Use UV-Vis spectroscopy to monitor degradation (λ~270 nm for aromatic moieties).
- pH Dependence : Test buffered solutions (pH 3–10) over 72 hours. Amide bonds are stable in neutral conditions but hydrolyze under strongly acidic/basic conditions.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate photodegradation—store solutions in amber vials .
Q. What computational methods predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., COX-2 PDB: 5IKT) to identify binding poses.
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess hydrogen bonding and hydrophobic interactions .
- ADMET Prediction (SwissADME) : Evaluate pharmacokinetic properties (e.g., logP ~3.5 suggests moderate lipophilicity).
Data Contradiction and Resolution
Q. How to address conflicting reports on the compound’s solubility in aqueous media?
- Methodological Answer :
- Solubility Testing : Use shake-flask method with HPLC quantification. Conflicting data may arise from polymorphic forms (e.g., amorphous vs. crystalline).
- Co-solvent Systems : Test PEG-400 or cyclodextrin-based solutions to enhance solubility for biological assays .
- Documentation : Report exact conditions (temperature, ionic strength) to enable cross-study comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
